molecular formula C17H13F3N2O3 B13686443 Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Cat. No.: B13686443
M. Wt: 350.29 g/mol
InChI Key: JITNANSTDIAYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a benzimidazole-derived compound featuring a trifluoromethoxy-substituted aromatic ring and a methyl ester group at the 6-position. Its structural core consists of a benzimidazole scaffold, a heterocyclic system known for its pharmacological versatility, particularly in antimicrobial and antitumor applications. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, while the methyl ester moiety may act as a prodrug, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form .

This compound shares structural motifs with tuberculosis (TB) therapeutics, such as Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide), which targets the F1 domain of F-ATP synthase in Mycobacterium tuberculosis . Structural validation techniques, including SHELX-based crystallographic refinement, ensure accurate determination of its conformation and electronic properties .

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

methyl 3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate

InChI

InChI=1S/C17H13F3N2O3/c1-22-9-21-15-13(7-11(8-14(15)22)16(23)24-2)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,1-2H3

InChI Key

JITNANSTDIAYOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=C(C=C21)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

  • Construction of the benzimidazole core with appropriate substitution.
  • Introduction of the 6-carboxylate group (ester functionality).
  • Attachment of the 4-(trifluoromethoxy)phenyl substituent at the N-1 or C-4 position.
  • Final purification and characterization.

Purification and Salt Formation

  • The methyl ester product can be purified by crystallization or chromatography.
  • Pharmaceutically acceptable salts (e.g., acid addition salts) can be prepared by dissolving the compound in water-miscible solvents (methanol, ethanol, acetone) and adding organic or inorganic acids, followed by precipitation and drying.
  • Hydrates and solvates of the compound can also be formed for stability and formulation purposes.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization 2-methyl-6-nitroaniline, butyraldehyde, sodium dithionite, tetra-butylammonium chloride 6-bromo-4-methyl-2-propylbenzimidazole ~48% (HPLC assay)
2 Palladium-catalyzed carbonylation Pd(OAc)2, dppf, K2CO3, CO (5–40 bar), EtOH, 70–150 °C, 48 h Methyl 4-methyl-2-propylbenzimidazole-6-carboxylate Up to 89% yield
3 Metallation + CO2 carboxylation (alternative) Organolithium or strong base, CO2, chloroformate/dialkyl carbonate Benzimidazole-6-carboxylate ester Variable, depends on conditions
4 Coupling with 4-(trifluoromethoxy)phenyl group 4-(trifluoromethoxy)phenyl isothiocyanate or Pd-catalyzed cross-coupling Methyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate ~49% isolated yield
5 Purification and salt formation Solvent crystallization, acid addition salts formation Pure compound or pharmaceutically acceptable salt High purity, suitable for pharma

Research Findings and Analytical Characterization

  • The synthetic intermediates and final products are characterized by HPLC, NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Reaction optimization focuses on catalyst loading, temperature, CO pressure, and solvent choice to maximize yield and minimize by-products.
  • Green chemistry approaches, such as using ethanol as solvent and milder conditions, have been explored to improve sustainability, although specific applications to this compound are limited.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

The methyl ester in the title compound may confer better solubility than the ethyl esters in 10g/h, though hydrolysis rates could differ .

Substituent Effects :

  • The trifluoromethoxy group in both the target compound and 10h improves resistance to oxidative metabolism compared to 10g’s dichlorophenyl group .
  • Q203’s piperidine and carboxamide groups enable membrane penetration and target binding, whereas the title compound’s simpler structure may prioritize synthetic accessibility .

Biological Activity: Thiazole derivatives (10g/h) exhibit ureido groups linked to antiproliferative or antimicrobial activity, but their mechanisms likely differ from benzimidazole-based compounds .

Biological Activity

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H13F3N2O3
  • Molecular Weight : 350.29 g/mol
  • Boiling Point : Approximately 462.1 °C
  • Density : 1.35 g/cm³ at 20 °C

The trifluoromethoxy substitution enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a range of biological activities. This compound has shown promise in various areas:

Study on Enzyme Inhibition

A study focused on the enzyme inhibition potential of various benzimidazole derivatives, including this compound, found that these compounds could inhibit specific enzymes linked to cancer metabolism. The research highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize therapeutic efficacy.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. Initial findings suggest that it may interact with certain receptors or enzymes, influencing metabolic pathways. Detailed mechanistic studies are necessary to clarify these interactions and their therapeutic implications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular Weight
This compoundC17H13F3N2O3350.29 g/mol
2-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acidC16H12F3N2O2336.27 g/mol
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylateC16H12F3N2O2335.26 g/mol

The table above illustrates the structural similarities among benzimidazole derivatives, emphasizing the unique trifluoromethoxy substitution in this compound that may enhance its biological activity.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Ongoing research should focus on detailed mechanistic studies, SAR analysis, and clinical evaluations to fully understand its therapeutic potential across various applications.

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

StepReagent/CatalystTemperatureYield (%)Reference
Aryl CouplingPd(PPh₃)₄80°C72
CyclizationPPA (polyphosphoric acid)120°C65
EsterificationDCC/DMAPRT88

Q. Table 2. Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor0.039
Hydrogen Bonds4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.